3-Methoxy-5-(trifluoromethyl)pyridin-2-amine basic properties
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine basic properties
An In-depth Technical Guide to the Basic Properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Introduction
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1][2] As a substituted 2-aminopyridine, its utility as a synthetic building block is largely dictated by the electronic properties of its substituents and, consequently, the basicity of the molecule.[3] The pyridine core is a prevalent motif in numerous approved drugs, and the strategic incorporation of a trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity.[2][4]
This technical guide provides a comprehensive analysis of the basic properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine. It is intended for researchers, scientists, and drug development professionals who utilize such scaffolds. The guide delves into the structural and electronic factors governing its basicity, provides detailed, field-proven protocols for the experimental determination of its acid dissociation constant (pKa), and discusses its reactivity and handling.
Physicochemical and Structural Analysis
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1227603-09-9 | [5][6] |
| Molecular Formula | C₇H₇F₃N₂O | [6][7] |
| Molecular Weight | 192.14 g/mol | [8] |
| Appearance | Typically a solid (powder/crystals) | General Supplier Data |
| IUPAC Name | 3-methoxy-5-(trifluoromethyl)pyridin-2-amine | [8] |
Electronic Effects Governing Basicity
The basicity of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a result of the complex interplay between the pyridine ring nitrogen, the exocyclic amino group, and the electronic influence of the methoxy and trifluoromethyl substituents. The primary site of protonation is the exocyclic amino group, as the lone pair on the pyridine nitrogen is part of the aromatic system and generally less basic in 2-aminopyridines.[9][10]
The key electronic factors are:
-
Amino Group (-NH₂): Located at the 2-position, this group is the principal basic center. Its ability to accept a proton is modulated by the other substituents.
-
Trifluoromethyl Group (-CF₃): Positioned at C5, this is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I).[4] This effect significantly reduces the electron density across the pyridine ring, thereby decreasing the availability of the lone pair on the exocyclic amino nitrogen and markedly reducing the compound's basicity.[11]
-
Methoxy Group (-OCH₃): Located at C3, this group exerts a dual electronic influence. It is electron-withdrawing via induction (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+M or +R effect) by delocalizing its lone pair into the pyridine ring. The resonance effect typically dominates, increasing electron density on the ring.
The net effect is a significant reduction in basicity compared to a simple aminopyridine. The powerful, deactivating inductive pull of the trifluoromethyl group generally outweighs the activating resonance donation from the methoxy group, rendering 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine a weak base.[11][12]
Basicity and pKa Determination
Protocol 1: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid).[16][17] The pKa is determined from the inflection point of the resulting titration curve.[14][18]
Causality Behind Experimental Choices:
-
Analyte Concentration: A concentration of at least 10⁻⁴ M is required to produce a detectable change in the titration curve's shape.[16]
-
Inert Atmosphere: Purging with nitrogen is crucial to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak base.[19]
-
Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients remain stable, which is a fundamental assumption for accurate pKa determination.[19]
-
Co-solvent: Due to the potential for low aqueous solubility of functionalized pyridines, a co-solvent like methanol may be necessary. It is critical to note that this yields an apparent pKa (pKa*) specific to that solvent mixture.[16] Extrapolation to zero co-solvent is required to determine the aqueous pKa.
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation:
-
Titration Setup:
-
Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution and the headspace with nitrogen for 15-20 minutes before and during the titration.[19]
-
-
Titration:
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).[19]
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[20]
-
The equivalence point is the volume at the steepest point of the curve (the inflection point).[21]
-
The half-equivalence point occurs at exactly half the volume of the equivalence point.[18]
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH).[18][20]
-
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method is applicable if the compound has a UV-active chromophore near the site of protonation and if the UV-Vis absorbance spectrum changes as a function of pH.[15][16] It offers excellent precision and can be adapted for high-throughput screening using 96-well plates.[15]
Causality Behind Experimental Choices:
-
Buffer Solutions: A series of buffers with precisely known pH values are used to control the protonation state of the analyte. The range should span approximately ±2 pH units around the estimated pKa to capture the full sigmoid curve.[15]
-
Analytical Wavelength: The wavelength of maximum absorbance difference between the protonated (BH⁺) and neutral (B) species is chosen to maximize the signal-to-noise ratio.[22]
Step-by-Step Methodology:
-
Spectrum Scans:
-
Prepare two solutions of the compound at a fixed concentration (e.g., 0.1 mM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) buffers to obtain the spectra of the fully protonated and neutral species, respectively.
-
Scan the absorbance of both solutions across a relevant UV range (e.g., 220-400 nm) to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.[22]
-
-
Sample Preparation:
-
Measurement:
-
Measure the absorbance of each buffered sample at the predetermined analytical wavelength.
-
-
Data Analysis:
-
Plot absorbance versus pH. The data should form a sigmoidal curve.[14]
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[14]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_B) / (A_BH⁺ - A)], where A is the measured absorbance, and A_B and A_BH⁺ are the absorbances of the neutral and protonated forms, respectively.[22]
-
Reactivity and Applications
The reduced basicity of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine directly impacts its nucleophilicity. The electron-withdrawing CF₃ group makes the amino group a weaker nucleophile compared to unsubstituted 2-aminopyridine. This must be considered when planning reactions such as N-alkylation, acylation, or condensation, which may require more forcing conditions or stronger electrophiles.
Despite its weakened basicity, this compound is a valuable intermediate.[1] The pyridine scaffold is a privileged structure in drug discovery, and the substituents offer handles for further diversification.[3] For example, similar halogenated pyridine intermediates are extensively used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[3][24] The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[2][4]
Safety and Handling
While a specific safety data sheet (SDS) for 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is not universally available, data from structurally related trifluoromethyl- and halogen-substituted pyridines provide essential handling guidance.[25][26][27][28]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[27][28]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[27][29]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[29] Wash hands thoroughly after handling.[26] Keep away from heat, sparks, and open flames.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[25][28]
-
In Case of Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[27]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[27]
-
Inhalation: Remove from exposure to fresh air immediately.[27]
-
Seek medical attention in all cases of significant exposure.[27]
-
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
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